molecular formula C12H8N6O5 B4726328 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4726328
M. Wt: 316.23 g/mol
InChI Key: NMONDPGLANTDGN-UHFFFAOYSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features multiple functional groups, including an amino group, an oxadiazole ring, a benzodioxole moiety, a triazole ring, and a carboxylic acid group. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID likely involves multiple steps, including the formation of the oxadiazole and triazole rings, as well as the introduction of the benzodioxole and carboxylic acid groups. Typical synthetic routes may involve:

  • Cyclization reactions to form the oxadiazole and triazole rings.
  • Functional group transformations to introduce the amino and carboxylic acid groups.
  • Coupling reactions to attach the benzodioxole moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation of the amino group may yield nitro derivatives.
  • Reduction of the carboxylic acid group may yield alcohol derivatives.
  • Substitution reactions may yield halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their stability and biological activity.

    Oxadiazole derivatives: Often used in medicinal chemistry for their diverse biological properties.

    Benzodioxole derivatives: Commonly found in natural products and pharmaceuticals.

Uniqueness

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O5/c13-10-11(16-23-15-10)18-9(8(12(19)20)14-17-18)5-1-2-6-7(3-5)22-4-21-6/h1-3H,4H2,(H2,13,15)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMONDPGLANTDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N=NN3C4=NON=C4N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID

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